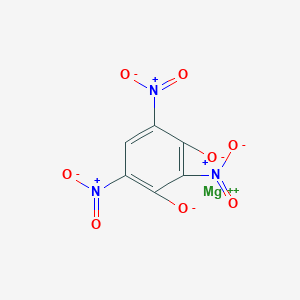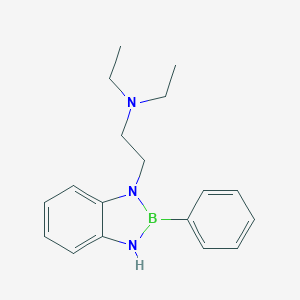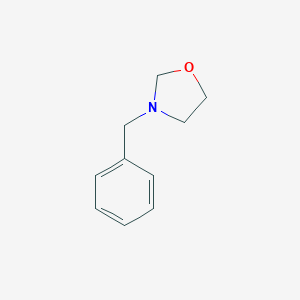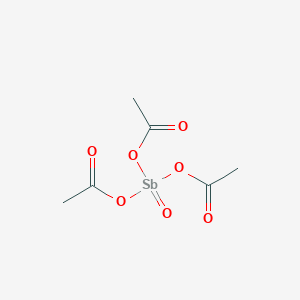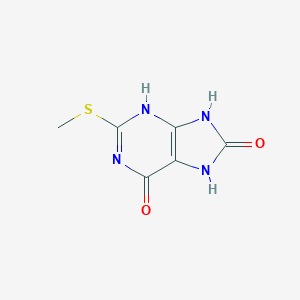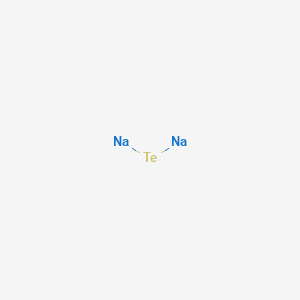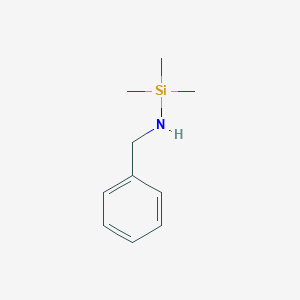
N-苄基三甲基硅基胺
描述
N-Benzyltrimethylsilylamine is an organosilicon compound with the molecular formula C₁₀H₁₇NSi. It is characterized by the presence of a benzyl group attached to a trimethylsilyl amine. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds due to its unique reactivity.
科学研究应用
阴离子聚合
N-苄基三甲基硅基胺: 用于甲基丙烯酸酯的阴离子聚合。它作为引发剂,在聚合物中引入苄基胺端基,这对于构建精细的聚合物链结构至关重要。 当此化合物与锂 N-苄基三甲基硅基酰胺 (BnTMSNLi) 在铝化合物存在下使用时,可以生产具有窄分子量分布的聚合物,如聚甲基丙烯酸酯 .
端基官能化聚合物的合成
该化合物在合成端基官能化聚合物中起着关键作用。 这些聚合物在其链末端具有特定的官能团,这些官能团是通过活性聚合物与官能团试剂反应引入的,N-苄基三甲基硅基胺在聚合过程中充当前体,使官能团的引入成为可能 .
化学反应的选择性
在聚合的引发步骤中,N-苄基三甲基硅基胺在 1,2-加成和 1,4-加成反应之间表现出选择性。 这种选择性对于控制甲基丙烯酸甲酯 (MMA) 聚合过程中副产物如 N-苄基甲基丙烯酰胺的形成至关重要 .
化学合成
N-苄基三甲基硅基胺: 是化学合成中的宝贵试剂,特别是在制备硅基保护的化合物方面。 它在各种有机分子的合成中起着至关重要的作用,因为它能够引入硅基,这些硅基可以在温和的条件下选择性地脱保护 .
材料科学研究
在材料科学中,N-苄基三甲基硅基胺用于修饰材料的表面性质。 它可以用于在表面上引入硅基,从而改变它们与其他物质的相互作用,这对于创造具有特定特性的材料至关重要 .
分析化学
该化合物在分析化学中作为衍生化试剂得到应用。它用于在分析过程中保护反应性基团,确保各种化合物的准确测量。 它的稳定性和反应性使其适用于复杂的分析程序 .
准备方法
Synthetic Routes and Reaction Conditions: N-Benzyltrimethylsilylamine can be synthesized through the reaction of benzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:
C6H5CH2NH2+ClSi(CH3)3→C6H5CH2N[Si(CH3)3
属性
IUPAC Name |
1-phenyl-N-trimethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONARZNQIKMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333876 | |
| Record name | N-Benzyltrimethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14856-79-2 | |
| Record name | N-Benzyltrimethylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyltrimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Benzyltrimethylsilylamine sometimes preferred over other lithium amides in organic synthesis?
A1: N-Benzyltrimethylsilylamine offers advantages as a less basic lithium amide compared to other options. This characteristic allows for enhanced regioselectivity in reactions. For example, when applied to α,β-unsaturated esters, lithium N-Benzyltrimethylsilylamide exhibits regioselective conjugate addition. [] This selectivity makes it a valuable reagent for achieving specific reaction outcomes.
Q2: How does N-Benzyltrimethylsilylamine react with bis(η5:η1-pentafulvene)titanium complexes?
A2: Research has shown that N-Benzyltrimethylsilylamine, when reacted with bis(η5:η1-adamantylidene)titanium (a specific type of bis(η5:η1-pentafulvene)titanium complex), leads to the formation of titanaaziridines. [] This reaction pathway is observed specifically with N-methylanilines, N-benzylphenylamine, and N-benzyltrimethylsilylamines. These findings highlight the versatility of N-Benzyltrimethylsilylamine in facilitating the synthesis of various organometallic compounds.
Q3: Are there any strategies to enhance the reactivity of N-Benzyltrimethylsilylamide with certain substrates?
A3: Yes, converting N-Benzyltrimethylsilylamide into its corresponding cuprate form has been shown to increase both selectivity and reactivity towards enoates. [] This modification demonstrates how strategic derivatization of N-Benzyltrimethylsilylamide can be employed to fine-tune its reactivity and achieve desired synthetic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


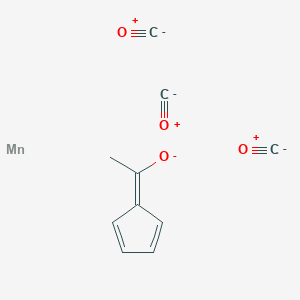
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
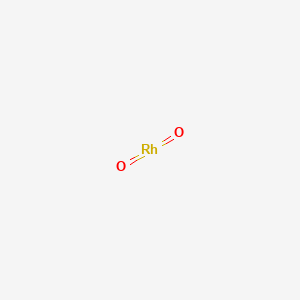
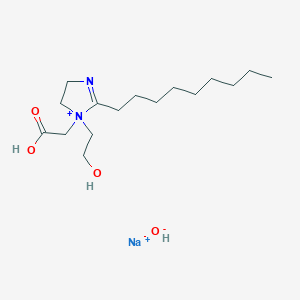
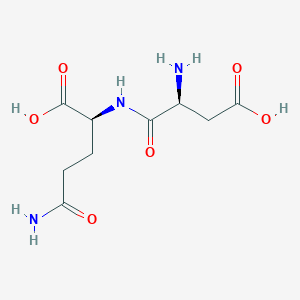

![2,5-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B84530.png)
